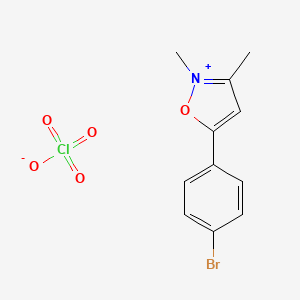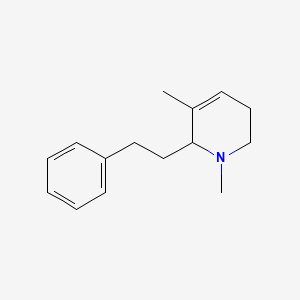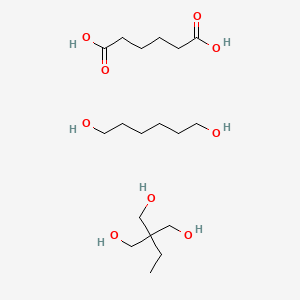
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides. These compounds are known for their antimicrobial properties and are widely used in medicinal chemistry. The compound features a naphthyridine ring system, which is a fused bicyclic structure containing nitrogen atoms, and a benzenesulfonamide moiety, which is known for its role in various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide typically involves the reaction of 6-chloro-1,5-naphthyridine-2-amine with 4-aminobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom in the naphthyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in treating bacterial infections and as an anticancer agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide involves the inhibition of enzymes such as dihydropteroate synthase, which is crucial for bacterial folate synthesis. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folate, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfachloropyridazine: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: A sulfonamide used to treat bacterial infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
4-Amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide is unique due to its specific naphthyridine ring system, which provides distinct chemical and biological properties compared to other sulfonamides. This structural feature contributes to its selective enzyme inhibition and potential therapeutic applications .
Properties
CAS No. |
54996-17-7 |
|---|---|
Molecular Formula |
C14H11ClN4O2S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
4-amino-N-(6-chloro-1,5-naphthyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H11ClN4O2S/c15-13-7-5-12-11(17-13)6-8-14(18-12)19-22(20,21)10-3-1-9(16)2-4-10/h1-8H,16H2,(H,18,19) |
InChI Key |
ODHRXYHJTULYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(C=C2)N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
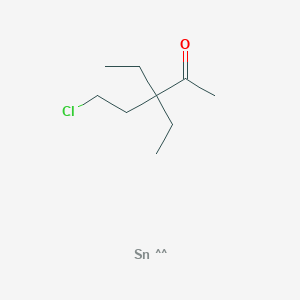
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
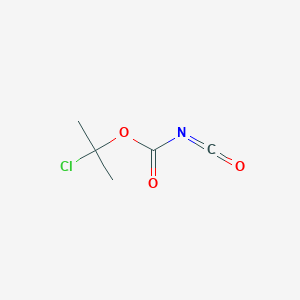
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)


![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
![({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide](/img/structure/B14639837.png)
![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
